molecular formula C13H18FNO3 B2925109 Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate CAS No. 1187983-88-5

Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate

Cat. No.: B2925109
CAS No.: 1187983-88-5
M. Wt: 255.289
InChI Key: RGRCZMFOBZTVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate is an organic compound that features a tert-butyl group, a fluorophenyl group, and a hydroxyethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate typically involves the reaction of tert-butyl carbamate with 3-fluorophenyl ethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and scalability, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxyethyl group.

Scientific Research Applications

Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxyethylcarbamate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(4-fluorophenyl)-2-hydroxyethylcarbamate: Similar structure but with the fluorine atom in the para position.

    Tert-butyl 2-(3-chlorophenyl)-2-hydroxyethylcarbamate: Similar structure but with a chlorine atom instead of fluorine.

    Tert-butyl 2-(3-methylphenyl)-2-hydroxyethylcarbamate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

Tert-butyl 2-(3-fluorophenyl)-2-hydroxyethylcarbamate is unique due to the presence of the fluorine atom in the meta position, which can influence its reactivity and binding properties. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

tert-butyl N-[2-(3-fluorophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRCZMFOBZTVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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